N-(4-Methoxy-2-nitrobenzyl)-N-methylamine
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Overview
Description
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine is an organic compound characterized by the presence of a methoxy group, a nitro group, and a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine typically involves the reaction of 4-methoxy-2-nitrobenzyl bromide with N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methoxy-2-nitrobenzyl bromide and N-methylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: The 4-methoxy-2-nitrobenzyl bromide is added to a solution of N-methylamine in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Various nucleophiles such as halides, thiols, or alcohols in the presence of a base.
Major Products Formed
Reduction: Formation of N-(4-Methoxy-2-aminobenzyl)-N-methylamine.
Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid.
Substitution: Formation of substituted benzylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-2-nitrobenzyl)-N-methylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of functional materials with specific properties, such as light-responsive materials.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can modify proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amine group.
4-Methoxy-2-nitrobenzyl bromide: Precursor in the synthesis of N-(4-Methoxy-2-nitrobenzyl)-N-methylamine.
4-Methoxy-2-nitrobenzoic acid: Oxidation product of the methoxy group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a benzylamine structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-10-6-7-3-4-8(14-2)5-9(7)11(12)13/h3-5,10H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHRZEBHVYHUMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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